molecular formula C19H19NO4 B024562 Epoetin alfa CAS No. 109138-11-6

Epoetin alfa

Katalognummer B024562
CAS-Nummer: 109138-11-6
Molekulargewicht: 325.4 g/mol
InChI-Schlüssel: PIWHBPJCPCXFEU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Epoetin alfa is a recombinant human erythropoietin (rHuEPO) that is widely used in the treatment of anemia associated with chronic kidney disease, cancer, and chemotherapy. It is a glycoprotein hormone that stimulates the production of red blood cells (RBCs) in the bone marrow. The synthesis of epoetin alfa involves recombinant DNA technology, and it has been extensively studied for its mechanism of action and physiological effects.

Wirkmechanismus

Epoetin alfa binds to the erythropoietin receptor (EpoR) on the surface of erythroid progenitor cells in the bone marrow. This binding activates a signaling pathway that leads to the proliferation and differentiation of these cells into mature RBCs. Epoetin alfa also promotes the survival of RBCs by inhibiting apoptosis.
Biochemical and Physiological Effects:
The main physiological effect of epoetin alfa is the stimulation of erythropoiesis, which results in an increase in RBC count, hemoglobin, and hematocrit. This leads to an improvement in oxygen delivery to the tissues, which can alleviate the symptoms of anemia and improve quality of life. However, epoetin alfa can also have adverse effects, such as hypertension, thrombosis, and pure red cell aplasia (PRCA).

Vorteile Und Einschränkungen Für Laborexperimente

Epoetin alfa has several advantages for laboratory experiments, as it can be used to induce anemia in animal models and study the effects of erythropoietin on erythropoiesis. However, its use in laboratory experiments is limited by the potential adverse effects and the cost of the recombinant protein.

Zukünftige Richtungen

There are several future directions for the research on epoetin alfa. One area of interest is the development of new erythropoietic agents that have fewer adverse effects and a longer half-life. Another area of interest is the study of the effects of erythropoietin on non-erythroid tissues, such as the brain, heart, and kidneys. Epoetin alfa has been shown to have neuroprotective and cardioprotective effects, and it may have potential therapeutic applications in these areas. Finally, the use of erythropoietin in sports doping remains a controversial issue, and further research is needed to develop better methods for detecting its use.

Synthesemethoden

Epoetin alfa is synthesized using recombinant DNA technology. The gene for human erythropoietin is cloned into a plasmid vector, which is then inserted into a host cell, usually Chinese hamster ovary (CHO) cells. The host cells are then cultured in a bioreactor, and the recombinant protein is harvested and purified using various chromatographic techniques.

Wissenschaftliche Forschungsanwendungen

Epoetin alfa has been extensively studied for its therapeutic applications in the treatment of anemia associated with chronic kidney disease, cancer, and chemotherapy. It has also been studied for its potential use in sports doping, as it can enhance athletic performance by increasing the oxygen-carrying capacity of the blood. However, its use in sports is prohibited by the World Anti-Doping Agency (WADA).

Eigenschaften

CAS-Nummer

109138-11-6

Produktname

Epoetin alfa

Molekularformel

C19H19NO4

Molekulargewicht

325.4 g/mol

IUPAC-Name

5-benzamido-2-benzyl-4-oxopentanoic acid

InChI

InChI=1S/C19H19NO4/c21-17(13-20-18(22)15-9-5-2-6-10-15)12-16(19(23)24)11-14-7-3-1-4-8-14/h1-10,16H,11-13H2,(H,20,22)(H,23,24)

InChI-Schlüssel

PIWHBPJCPCXFEU-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CC(CC(=O)CNC(=O)C2=CC=CC=C2)C(=O)O

Kanonische SMILES

C1=CC=C(C=C1)CC(CC(=O)CNC(=O)C2=CC=CC=C2)C(=O)O

Synonyme

5-benzamido-2-benzyl-4-oxopentanoic acid
5-BOPA

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.